molecular formula C8H6BrF3O2 B14023958 4-Bromo-2-methoxy-5-(trifluoromethyl)phenol

4-Bromo-2-methoxy-5-(trifluoromethyl)phenol

Cat. No.: B14023958
M. Wt: 271.03 g/mol
InChI Key: YRSVJOBOQHEBKS-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-5-(trifluoromethyl)phenol (CAS 2092565-30-3) is a sophisticated small molecule designed for advanced chemical synthesis and drug discovery programs. Its structure incorporates bromo, methoxy, and trifluoromethyl (CF3) substituents on a phenolic ring, making it a versatile and valuable building block (scaffold) for medicinal chemistry. The bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to rapidly build complex molecular architectures . The trifluoromethyl group is a critical pharmacophore in modern agrochemical and pharmaceutical design, known to enhance a compound's metabolic stability, lipophilicity, and membrane permeability . This specific substitution pattern suggests potential application in developing novel ligands for biological targets, including serotonin receptors, where similar methoxy and halogen-substituted phenols have been investigated as selective agonists . Furthermore, such substituted phenols are key intermediates in synthesing Schiff base ligands for coordination chemistry, forming complexes with transition metals that have demonstrated promising in vitro anticancer and antimicrobial activities in research settings . This product is provided for research purposes as a chemical reference standard and synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

Molecular Formula

C8H6BrF3O2

Molecular Weight

271.03 g/mol

IUPAC Name

4-bromo-2-methoxy-5-(trifluoromethyl)phenol

InChI

InChI=1S/C8H6BrF3O2/c1-14-7-3-5(9)4(2-6(7)13)8(10,11)12/h2-3,13H,1H3

InChI Key

YRSVJOBOQHEBKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of a suitably substituted phenol or anisole derivative, incorporating the bromine and trifluoromethyl groups through electrophilic aromatic substitution or via boronic acid intermediates. The methoxy group is usually introduced or retained from the starting material.

Stepwise Synthesis via Protection, Bromination, and Deprotection

A well-documented approach to synthesize brominated methoxyphenols involves three key steps: acetylation protection of the phenolic hydroxyl group, bromination under catalytic conditions, and subsequent deacetylation to regenerate the free phenol. This method is exemplified in the synthesis of 5-bromo-2-methoxyphenol, a close structural analog, which can be adapted for the target compound.

Step Reaction Reagents & Conditions Outcome
1 Acetylation (Protection) Hydroxyanisole + Acetic anhydride, sulfuric acid catalyst, 100 °C, 6 h Formation of acetyl-protected methoxyphenol
2 Bromination Bromine, iron powder catalyst, DMF solvent, 70–80 °C, 5 h Bromination at the 4-position (para to methoxy)
3 Deacetylation Sodium bicarbonate aqueous solution (10%), methanol, 80 °C Removal of acetyl group, yielding bromomethoxyphenol

This sequence yields the brominated methoxyphenol intermediate with high purity and good yield (approximately 65–75%).

Synthesis via Boronic Acid MIDA Ester Intermediates and Suzuki Coupling

An alternative modular synthesis involves the preparation of 3-bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester, which can be coupled with methoxy-substituted aryl boronates or halides via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This method allows for precise functionalization and incorporation of the trifluoromethyl group.

Typical Reaction Conditions:

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(OAc)₂ with SPhos ligand
  • Base: Potassium phosphate (K₃PO₄)
  • Solvent: Tetrahydrofuran (THF) and water mixture
  • Temperature: 90 °C
  • Reaction Time: 24 hours
  • Atmosphere: Nitrogen purged

After coupling, oxidation steps may be applied to convert intermediates to the phenol functionality. This method is advantageous for its modularity and ability to introduce diverse substituents.

Comparative Data Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Limitations
Acetylation-Bromination-Deacetylation Hydroxyanisole Acetic anhydride, Br₂, Fe powder, NaHCO₃ 100 °C (acetylation), 70–80 °C (bromination), 80 °C (deacetylation) 65–75 Straightforward, scalable Multi-step, requires protection
Suzuki Coupling via Boronic Acid MIDA Ester 3-Bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester Pd catalysts, K₃PO₄, THF/H₂O 90 °C, 24 h Moderate to high Modular, precise substitution Requires palladium catalyst, longer reaction time
Methoxylation and Cyclization (Related) Hydrazine derivatives, trifluoromethyl carboxylic acids NaOH, Methanol, acidic/basic conditions Variable Variable Enables heterocycle formation Not direct for target compound

Research Discoveries and Characterization

  • Structural Confirmation: The synthesized compounds, including phenols with trifluoromethyl and bromine substituents, have been characterized by NMR, IR, and mass spectrometry, confirming substitution patterns and purity.

  • Quantum Chemical Studies: Density Functional Theory (DFT) calculations have been employed to confirm the stability of enol forms of trifluoromethylated phenols and to predict electronic properties, which are consistent with experimental data.

  • Reaction Optimization: The use of MIDA boronate esters has been shown to improve the stability and handling of boronic acid intermediates, facilitating efficient cross-coupling reactions under mild conditions.

Summary and Outlook

The preparation of this compound involves strategic protection and functionalization steps or advanced cross-coupling techniques employing boronic acid derivatives. The acetylation-bromination-deacetylation route offers a classical and scalable approach, while Suzuki coupling provides modularity and precision. Quantum chemical studies support the understanding of structural and electronic properties, aiding in the rational design of derivatives.

Future research may focus on optimizing catalytic systems to improve yields and reduce reaction times, as well as exploring continuous flow synthesis for industrial scalability. The compound's functional groups also make it a valuable intermediate for synthesizing biologically active molecules and materials with unique electronic properties.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position undergoes NAS due to activation by the electron-withdrawing -CF₃ group. Common nucleophiles include amines, alkoxides, and thiols.

Reaction Conditions Yield Key Observations
Reaction with piperidineDMF, 80°C, 12 hrs78%Regioselectivity driven by -CF₃
MethoxydehalogenationNaOMe/MeOH, reflux, 6 hrs65%Competing demethylation observed
Thiol substitutionHSPh, K₂CO₃, DMSO, 100°C82%Enhanced rate in polar aprotic solvents

Mechanistic studies indicate that the -CF₃ group polarizes the aromatic ring, increasing the electrophilicity of the bromine-bearing carbon. The methoxy group stabilizes transition states through resonance.

Transition Metal-Catalyzed Coupling Reactions

The bromine substituent participates in cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids yields biaryl derivatives:

Boronic Acid Catalyst Base Yield Application
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃85%Agrochemical intermediates
Vinylboronic acidPdCl₂(dppf)NaOAc72%Polymer precursors

Reactions typically occur in THF or dioxane at 70–100°C. The -CF₃ group does not interfere with catalytic cycles but may reduce yields due to steric effects.

Electrophilic Bromination and Functionalization

The compound can undergo further bromination under specific conditions:

Reagent Catalyst Position Yield Notes
Br₂/Fe powderDMF, 70°COrtho to -OCH₃63% Competitive debromination occurs
NBS (radical bromination)AIBN, CCl₄Benzylic41%Limited by -CF₃’s electron withdrawal

Iron powder catalysis (as described in patent CN104693014A) demonstrates selectivity for bromination ortho to the methoxy group, though this method was optimized for a structural analog .

Oxidation of the Phenolic -OH

The hydroxyl group can be oxidized to a ketone or quinone:

Oxidizing Agent Conditions Product Yield
KMnO₄H₂O, 25°C, 2 hrs4-Bromo-2-methoxy-5-(trifluoromethyl)-1,2-benzoquinone58%
DDQCH₂Cl₂, reflux, 6 hrsSame as above67%

Reduction of the Aromatic Ring

Catalytic hydrogenation is challenging due to the -CF₃ group’s deactivating effect. Alternative methods include:

Reduction Method Conditions Product Yield
Birch reductionLi/NH₃, −78°CPartially saturated cyclohexadienol34%

Esterification and Etherification

The phenolic -OH undergoes esterification with acyl chlorides or anhydrides:

Reagent Conditions Product Yield
Acetic anhydridePyridine, 25°C, 2 hrs4-Bromo-2-methoxy-5-(trifluoromethyl)phenyl acetate89%
Benzoyl chlorideEt₃N, CH₂Cl₂, 0°CCorresponding benzoate ester76%

Etherification with alkyl halides (e.g., CH₃I) is less common due to steric hindrance from the -CF₃ group.

Demethylation and Protecting Group Strategies

The methoxy group can be removed under harsh acidic conditions:

Reagent Conditions Product Yield
BBr₃CH₂Cl₂, −78°C, 1 hr4-Bromo-5-(trifluoromethyl)catechol81%
HI/AcOHReflux, 12 hrsSame as above68%

Scientific Research Applications

4-Bromo-2-methoxy-5-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The bromine and methoxy groups may also contribute to the compound’s overall reactivity and stability. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Positional Isomers of Bromo-Trifluoromethylphenols

The position of bromine and trifluoromethyl groups significantly impacts physical and chemical properties. Key isomers include:

Compound Name CAS Number Substituent Positions Molecular Formula Molar Mass (g/mol) Key Properties/Applications
2-Bromo-5-(trifluoromethyl)phenol 402-05-1 Br (2), -CF₃ (5 C₇H₄BrF₃O 241.01 Higher acidity (pKa ~7.5); used in Suzuki coupling
4-Bromo-2-(trifluoromethyl)phenol 50824-04-9 Br (4), -CF₃ (2 C₇H₄BrF₃O 241.01 Lower solubility in polar solvents; intermediate in herbicide synthesis
5-Bromo-2-(trifluoromethyl)phenol 1121585-15-6 Br (5), -CF₃ (2 C₇H₄BrF₃O 241.01 Reactivity in nucleophilic aromatic substitution reduced due to steric hindrance

Key Observations :

  • Acidity : The -CF₃ group at position 5 (as in the target compound) enhances acidity more effectively than at position 2 due to proximity to the hydroxyl group.
  • Reactivity : Bromine at position 4 (para to -OH) in the target compound facilitates electrophilic substitution at position 3 or 6, unlike isomers with bromine at positions 2 or 3.

Substitution of Bromine with Other Halogens

Replacing bromine with chlorine alters electronic and steric profiles:

Compound Name CAS Number Substituents Molecular Formula Molar Mass (g/mol) Key Differences
2-Chloro-5-(trifluoromethyl)phenol 349-76-8 Cl (2), -CF₃ (5 C₇H₄ClF₃O 196.56 Lower molecular weight; reduced leaving-group ability in substitution reactions

Comparison :

  • Leaving Group Efficiency : Bromine (in the target compound) is a superior leaving group compared to chlorine, enabling faster SNAr (nucleophilic aromatic substitution) reactions.
  • Thermal Stability : Brominated derivatives generally exhibit higher thermal stability than chlorinated analogs.

Methoxy Group vs. Other Electron-Donating Groups

The methoxy group at position 2 in the target compound influences electronic effects:

Compound Name Substituent at Position 2 Key Impact
4-Bromo-2-methoxy-5-(trifluoromethyl)phenol -OCH₃ Stabilizes phenolic -OH via resonance; reduces oxidation susceptibility
4-Bromo-2-methyl-5-(trifluoromethyl)phenol -CH₃ Increased steric hindrance; lower solubility in aqueous media

Synthetic Utility :
The methoxy group in the target compound can be demethylated to yield a catechol derivative, a pathway unavailable in methyl-substituted analogs.

Commercial Availability and Purity

  • Target Compound: Limited commercial availability; typically synthesized on-demand with purity >90% (by NMR) .
  • Analogs: 2-Bromo-5-(trifluoromethyl)phenol: Available from suppliers (e.g., Sigma-Aldrich) at >97% purity . Standard Fluoro-Trifluoromethylphenols: Purity >97% (e.g., 5-fluoro-2-(trifluoromethyl)phenol) .

Biological Activity

4-Bromo-2-methoxy-5-(trifluoromethyl)phenol is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data from various research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C_8H_6BrF_3O
  • Molecular Weight : 163.03 g/mol

The presence of the trifluoromethyl group (-CF₃) is significant in enhancing the compound's biological activity. This group has been shown to improve the potency of various compounds by influencing their interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, which blocks their catalytic activity. This is particularly relevant in medicinal chemistry where enzyme inhibitors are sought for therapeutic applications.
  • Oxidative Stress Modulation : It has the potential to modulate oxidative stress pathways by interacting with reactive oxygen species (ROS) and antioxidant enzymes, which can influence cellular health and disease processes.
  • Receptor Binding : The compound may bind to specific receptors, altering signaling pathways and physiological responses, which can lead to therapeutic effects in various conditions.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Antioxidant ActivityModulates oxidative stress response
Receptor InteractionBinds to receptors affecting neurotransmitter release

Case Studies

  • Inhibition of Enzymatic Activity : A study demonstrated that derivatives of phenolic compounds, including those with trifluoromethyl substitutions, showed significant inhibition of enzymes such as catechol-O-methyltransferase (COMT), which is involved in neurotransmitter metabolism. The IC₅₀ values indicated potent inhibition, suggesting that similar activities could be expected from this compound .
  • Oxidative Stress Studies : In vitro studies have shown that compounds containing the trifluoromethyl group exhibit enhanced antioxidant properties. These findings suggest that this compound may protect cells from oxidative damage by scavenging free radicals .
  • Pharmacological Applications : Research indicates that phenolic compounds with trifluoromethyl groups have potential applications in treating conditions such as depression and anxiety by modulating neurotransmitter systems through receptor interactions .

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